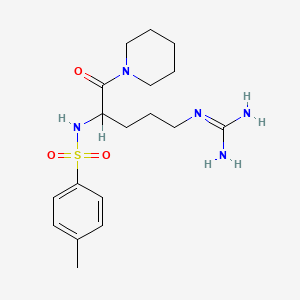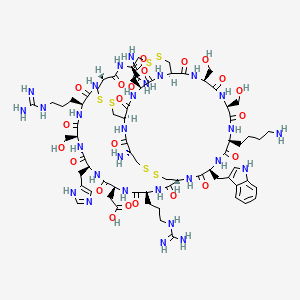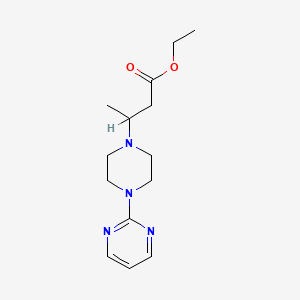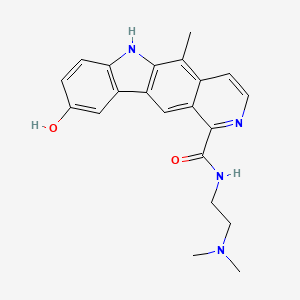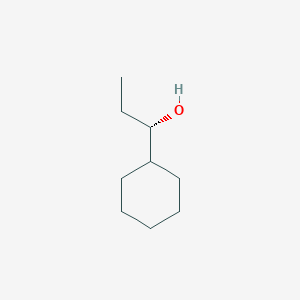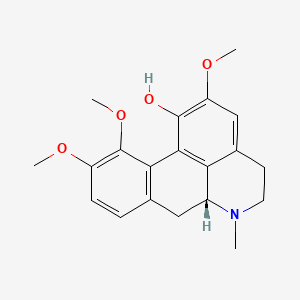
(-)-Corydine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Corydine: is an alkaloid compound found in various plant species, particularly in the Corydalis genus. It is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corydine typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form a tetrahydroisoquinoline intermediate. This intermediate undergoes further modifications, such as oxidation and cyclization, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as Corydalis plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Corydine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Corydine is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for synthesizing novel compounds with enhanced properties.
Biology: Biologically, this compound is investigated for its effects on cellular processes and its potential as a lead compound for drug development. Studies focus on its interactions with various biological targets and its ability to modulate cellular pathways.
Medicine: In medicine, this compound is examined for its therapeutic potential in treating conditions such as pain, inflammation, and neurodegenerative diseases. Preclinical studies have shown promising results, paving the way for further clinical research.
Industry: Industrially, this compound is explored for its potential applications in the development of pharmaceuticals and agrochemicals. Its diverse pharmacological properties make it a valuable candidate for various industrial applications.
Mecanismo De Acción
The mechanism of action of (-)-Corydine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, this compound may bind to opioid receptors, exerting analgesic effects, or interact with inflammatory pathways, reducing inflammation.
Comparación Con Compuestos Similares
(-)-Tetrahydropalmatine: Another alkaloid with analgesic and sedative properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits anti-inflammatory and neuroprotective properties.
Uniqueness: (-)-Corydine stands out due to its unique structural features and diverse pharmacological profile. Its ability to interact with multiple biological targets and modulate various pathways makes it a versatile compound with significant therapeutic potential.
Propiedades
Número CAS |
55056-92-3 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(6aR)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m1/s1 |
Clave InChI |
IDQUPXZJURZAGF-CYBMUJFWSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


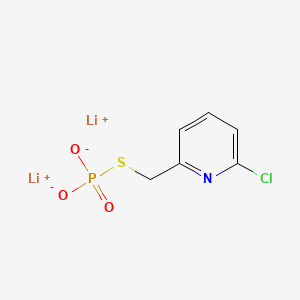
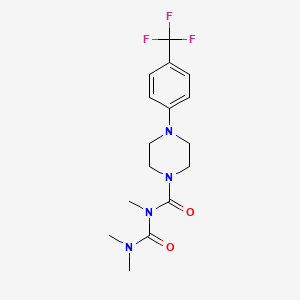
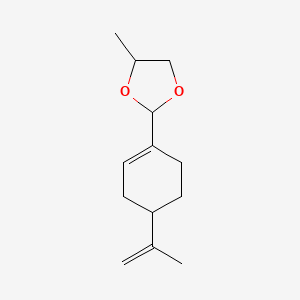


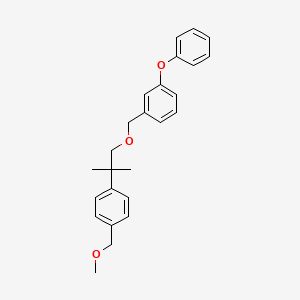

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
